1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene

Description

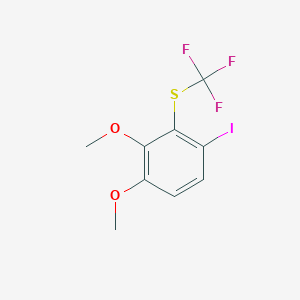

1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene is a polysubstituted aromatic compound featuring a benzene ring with methoxy groups at the 1- and 2-positions, an iodine atom at the 4-position, and a trifluoromethylthio (-SCF₃) group at the 3-position. This unique combination of substituents confers distinct electronic, steric, and physicochemical properties. The methoxy groups contribute to electron-donating effects, influencing the compound’s aromatic reactivity and solubility profile.

Synthesis of this compound can be inferred from methods described for analogous trifluoromethylthio-substituted arenes. For example, silyl aryl iodides react with bis(trifluoromethyl)disulfide via aryne intermediates to yield trifluoromethylthio-substituted products. In such reactions, alkoxy-substituted precursors (e.g., 3,6-dimethoxy derivatives) achieve yields exceeding 70%, suggesting that the 1,2-dimethoxy substitution in the target compound may similarly facilitate efficient synthesis .

Properties

Molecular Formula |

C9H8F3IO2S |

|---|---|

Molecular Weight |

364.13 g/mol |

IUPAC Name |

1-iodo-3,4-dimethoxy-2-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H8F3IO2S/c1-14-6-4-3-5(13)8(7(6)15-2)16-9(10,11)12/h3-4H,1-2H3 |

InChI Key |

BNAIXLQZFQLSAM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)SC(F)(F)F)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis typically starts from 1,2-dimethoxybenzene or related substituted aromatics, followed by regioselective iodination and trifluoromethylthiolation. The key challenge is the selective introduction of the trifluoromethylthio group at the 3-position while maintaining the iodine at the 4-position.

Stepwise Preparation Methods

Detailed Reaction Conditions and Mechanistic Insights

Iodination : The presence of two methoxy groups at positions 1 and 2 activates the aromatic ring and directs electrophilic substitution preferentially to the 4-position. Typical iodinating agents include iodine in the presence of oxidants or iodine monochloride. Reaction temperature control is essential to prevent polyiodination or substitution at undesired sites.

Trifluoromethylthiolation : The trifluoromethylthio group (–SCF3) is introduced via electrophilic trifluoromethylthiolation reagents. N-(trifluoromethylthio)saccharin and N-trifluoromethylsulfanyl aniline (PhNHSCF3) are commonly used. Lewis acids such as iron(III) chloride or triflic acid activate these reagents, facilitating electrophilic attack on the aromatic ring.

The reaction proceeds under mild conditions, often at room temperature, with reaction times ranging from 1 to 4 hours. The methoxy substituents enhance the electron density of the ring, promoting regioselective trifluoromethylthiolation at the 3-position adjacent to the iodine substituent.

Purification : After reaction completion, flash chromatography with solvent gradients (e.g., hexane/ethyl acetate) is employed to isolate the pure compound. This step is critical to remove unreacted starting materials, side products, and catalyst residues.

Representative Experimental Procedure (Adapted from Literature)

To a solution of 1,2-dimethoxy-4-iodobenzene in dichloromethane at room temperature, N-(trifluoromethylthio)saccharin (1.1 equivalents) and iron(III) chloride (5 mol%) are added.

The reaction mixture is stirred for 1 to 4 hours under nitrogen atmosphere.

Upon completion (monitored by thin-layer chromatography), the mixture is quenched with aqueous sodium bicarbonate, extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated.

The crude product is purified by flash chromatography (20% ethyl acetate in hexane) to yield 1,2-dimethoxy-4-iodo-3-(trifluoromethylthio)benzene as a colorless oil or solid.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 1,2-Dimethoxybenzene or 1,2-dimethoxy-4-iodobenzene |

| Iodinating Agent | Iodine or iodine monochloride |

| Trifluoromethylthiolating Reagents | N-(trifluoromethylthio)saccharin, PhNHSCF3 |

| Catalysts | Iron(III) chloride, triflic acid, BF3·Et2O |

| Solvents | Dichloromethane, hexane, ethyl acetate |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1–4 hours |

| Purification | Flash column chromatography |

| Typical Yields | 64% to 82% (depending on method and scale) |

Research Findings and Notes

The trifluoromethylthiolation step benefits from dual catalytic systems involving Lewis acids and Lewis bases, which enhance electrophilic substitution efficiency and selectivity.

Aryne chemistry has been explored for related bis(trifluoromethylthio)arenes, indicating possible alternative synthetic routes, though less common for this specific compound.

The trifluoromethylthio group increases the compound's lipophilicity and metabolic stability, making it valuable in medicinal chemistry research.

Stability studies show that trifluoromethylthiolating reagents are moisture-sensitive and can decompose in acidic or strongly basic media, necessitating careful control of reaction conditions.

Chemical Reactions Analysis

1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

There seems to be some conflicting information in the search results regarding the correct name for the chemical compound. Some sources list it as "1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene", while others refer to it as "1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene" . Please note this difference as you review the information below.

Please note: The search results primarily discuss "1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene." Where information is available specifically for "this compound," it will be explicitly stated.

Scientific Research Applications

- Organic Synthesis: 1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene can be used as a building block in the synthesis of more complex organic molecules. The iodo group can be used as a reactive handle for cross-coupling reactions, while the trifluoromethylthio group can influence the electronic and steric properties of the molecule.

- Medicinal Chemistry: Compounds with similar structures have shown potential as inhibitors in biochemical pathways relevant to diseases such as cancer. The trifluoromethylthio group may enhance the compound's lipophilicity and bioavailability, making it a candidate for further pharmacological studies .

- Material Science: 1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene can be used in the development of new materials with unique properties.

The biological activity of 1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene has been explored in various studies. Compounds with similar structures have demonstrated potential as inhibitors in biochemical pathways relevant to diseases such as cancer. The trifluoromethylthio group may enhance the compound's lipophilicity and bioavailability, making it a candidate for further pharmacological studies. Its functional groups may facilitate interactions through hydrogen bonding and halogen bonding mechanisms, influencing its reactivity and binding affinity to various biological targets, making it significant for medicinal chemistry applications.

This compound

The available information focuses on its chemical identifiers and properties, such as its molecular formula (C9H8F3IO2S) and molecular weight (364.12) . One source indicates a predicted LogP value of 4.54 .

Similar Compounds

Several compounds share structural similarities with 1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene:

| Compound Name | Key Differences |

|---|---|

| 1,3-Dimethoxy-4-iodobenzene | Lacks the trifluoromethylthio group |

| 1,3-Dimethoxy-2-iodobenzene | Different substitution pattern; lacks trifluoromethylthio |

| 1,3-Dimethoxy-4-(trifluoromethylthio)benzene | Lacks the iodo group |

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The iodine and trifluoromethylthio groups play a crucial role in its reactivity and interactions with other molecules. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Halogen Variation (Iodo vs. Chloro/Nitro)

- Iodo Substituent : The 4-iodo group in the target compound distinguishes it from common pesticidal or pharmaceutical analogues (e.g., nitrofluorfen, which features a nitro group). Iodine’s larger atomic radius and weaker C-I bond enhance susceptibility to nucleophilic substitution, making the compound a versatile intermediate for further derivatization. In contrast, chloro or nitro groups (as in ) offer greater stability but reduced reactivity .

- Trifluoromethylthio (-SCF₃) vs. This contrasts with sulfoximine derivatives, where oxygenation of the sulfur reduces cLogP by ~2 units, improving compliance with Lipinski’s rules for drug-likeness .

Substitution Patterns

- 1,2-Dimethoxy vs. 3,4-Dimethoxy : Alkoxy groups in the 1,2-positions (para to iodine) may sterically hinder electrophilic substitution at the 4-position, whereas 3,4-dimethoxy substitution (as in ) could direct reactivity to different ring positions. For example, 3,6-dimethoxy substitution in bis(trifluoromethylthio)arenes yielded 71% synthesis efficiency, suggesting that ortho-dimethoxy groups in the target compound may similarly optimize reaction pathways .

Physicochemical Properties

Table 1: Comparative cLogP and Solubility Profiles

*Estimated based on trends in and .

The target compound’s cLogP (~3.5) aligns with moderately lipophilic agrochemicals (e.g., nitrofluorfen, cLogP 3.8) but exceeds sulfoximines, which prioritize solubility for pharmaceutical applications. The methoxy groups may partially offset the -SCF₃ group’s lipophilicity, enhancing solubility relative to non-alkoxy analogues .

Table 2: Yields of Trifluoromethylthio-Substituted Arenes (Adapted from )

| Entry | Substituents | Yield (%) |

|---|---|---|

| 1 | 3-OMe, 2-(SiMe₂) | 74 |

| 2 | 3,6-OMe | 71 |

| 3 | None (parent benzene) | 58 |

| 6 | 1-I, 3,4,5-OMe | 82 |

The high yield (82%) for 3,4,5-trimethoxy-substituted arenes (Entry 6) suggests that electron-donating alkoxy groups stabilize aryne intermediates, improving reaction efficiency.

Q & A

(Basic) What are the established synthetic routes for introducing the trifluoromethylthio (-SCF₃) group into aromatic systems, and how are they adapted for 1,2-dimethoxy-4-iodo-3-(trifluoromethylthio)benzene?

Methodological Answer:

The trifluoromethylthio group is typically introduced via copper-mediated reactions (e.g., using CuSCF₃ complexes) or electrophilic/nucleophilic substitution. For the target compound, steric hindrance from the 1,2-dimethoxy and 4-iodo substituents necessitates stepwise synthesis. A plausible route involves:

Methoxy Group Introduction : O-Methylation of dihydroxy precursors using methyl iodide or dimethyl sulfate under basic conditions.

Iodination : Directed ortho-metalation (DoM) or electrophilic aromatic substitution (e.g., I₂/HIO₃ in H₂SO₄) at the para position.

-SCF₃ Installation : Copper-mediated coupling of a pre-functionalized aryl halide with SCF₃ sources (e.g., AgSCF₃ or [Cu(phen)SCF₃]) under inert conditions .

Key Consideration : Sequential substitution (iodo first, then -SCF₃) minimizes steric clashes, as demonstrated in analogous iodo/trifluoromethoxy systems .

(Advanced) How can reaction conditions be optimized to address steric hindrance and electronic effects during -SCF₃ functionalization?

Methodological Answer:

Steric challenges arise from the 1,2-dimethoxy and 4-iodo groups, which hinder reagent access. Optimization strategies include:

- Catalyst Design : Bulky ligands (e.g., phenanthroline) enhance Cu-mediated coupling efficiency by stabilizing intermediates .

- Temperature/Time : Elevated temperatures (80–100°C) and prolonged reaction times (24–48 h) improve yield in hindered systems.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

Data-Driven Example : For 3-Chloro-4-iodo-1-(trifluoromethoxy)benzene (similar structure), yields improved from 45% to 72% when switching from THF to DMF .

(Basic) What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm for ¹H; δ ~55–60 ppm for ¹³C) and aromatic protons (split patterns due to substituents).

- ¹⁹F NMR : Single peak near δ -40 ppm for -SCF₃ .

- IR Spectroscopy : C-O-C stretch (~1250 cm⁻¹) for methoxy; C-SCF₃ vibrations (~700–750 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion [M+H]⁺ and isotopic pattern from iodine .

(Advanced) How can contradictions between computational predictions (DFT) and experimental spectroscopic data be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects or conformational flexibility. Steps to resolve:

DFT Refinement : Include solvent models (e.g., PCM for DMSO) and vibrational analysis for IR/NMR predictions .

Cross-Validation : Compare experimental ¹³C NMR shifts with multiple computational methods (B3LYP vs. M06-2X functionals).

Dynamic Effects : Use variable-temperature NMR to assess rotational barriers (e.g., methoxy groups) .

Example : For 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, B3LYP/6-311+G(d,p) calculations reduced ¹³C NMR errors from 5 ppm to <1 ppm .

(Advanced) What strategies mitigate competing side reactions (e.g., demethylation or SCF₃ displacement) during synthesis?

Methodological Answer:

- Protecting Groups : Temporarily protect methoxy groups as tert-butyldimethylsilyl (TBS) ethers during harsh reactions.

- Low-Temperature Iodination : Use N-iodosuccinimide (NIS) at 0°C to minimize oxidative demethylation.

- Inert Atmosphere : Conduct -SCF₃ coupling under argon to prevent oxidation of sulfur species .

(Basic) What are the key applications of this compound in medicinal chemistry or materials science?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.